![molecular formula C12H17ClN2O2S B1444534 2-クロロ-4-[2-(1-メタンスルホニル-ピロリジン-2-イル)-エチル]-ピリジン CAS No. 1316222-83-9](/img/structure/B1444534.png)
2-クロロ-4-[2-(1-メタンスルホニル-ピロリジン-2-イル)-エチル]-ピリジン
概要
説明
2-Chloro-4-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a pyrrolidine moiety
科学的研究の応用
2-Chloro-4-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the interactions of pyridine derivatives with biological targets.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and other industrial products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the reaction of 2-chloropyridine with a suitable pyrrolidine derivative under controlled conditions. The methanesulfonyl group is introduced through sulfonylation reactions, often using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Chloro-4-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyridine derivative, while coupling reactions can produce biaryl compounds.
作用機序
The mechanism of action of 2-Chloro-4-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine involves its interaction with specific molecular targets. The chloro and methanesulfonyl groups can participate in binding interactions with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-benzene
- 2-Chloro-4-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-thiophene
Uniqueness
Compared to similar compounds, 2-Chloro-4-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine offers unique properties due to the presence of the pyridine ring, which can engage in additional interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and industrial chemicals.
特性
IUPAC Name |
2-chloro-4-[2-(1-methylsulfonylpyrrolidin-2-yl)ethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-8-2-3-11(15)5-4-10-6-7-14-12(13)9-10/h6-7,9,11H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGDNQPYLFKQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1CCC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



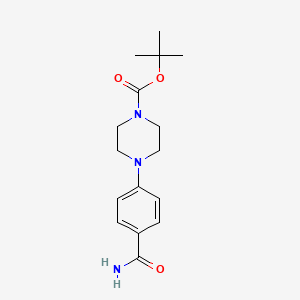
![(2S,3S,11bS)-3-Isobutyl-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline-2,9,10-triol](/img/structure/B1444456.png)
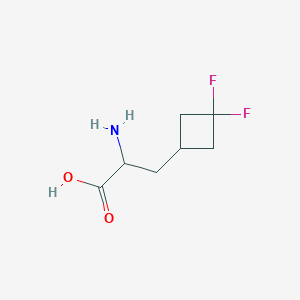
![1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol](/img/structure/B1444459.png)
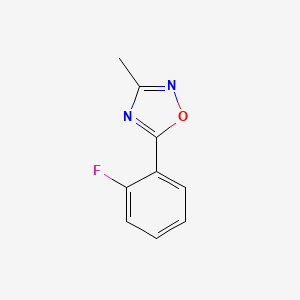
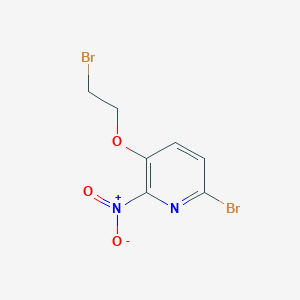
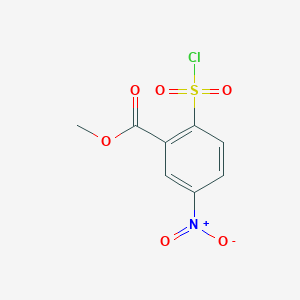
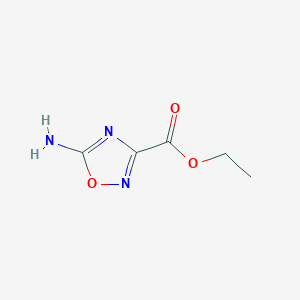
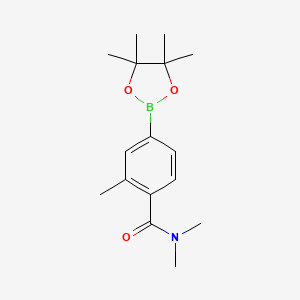
![4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B1444467.png)
![5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1444469.png)
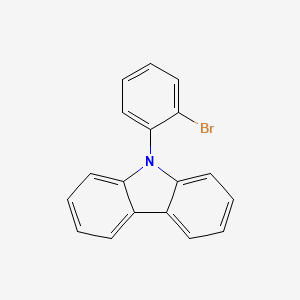
![2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole](/img/structure/B1444473.png)
